molecular formula C9H14O2 B2594985 1-(Oxan-2-yl)cyclopropane-1-carbaldehyde CAS No. 2172549-99-2

1-(Oxan-2-yl)cyclopropane-1-carbaldehyde

Cat. No.: B2594985
CAS No.: 2172549-99-2
M. Wt: 154.209
InChI Key: VYPREXPRSCLDSP-UHFFFAOYSA-N
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Description

1-(Oxan-2-yl)cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C9H14O2. It is also known by its IUPAC name, 1-(tetrahydro-2H-pyran-2-yl)cyclopropane-1-carbaldehyde . This compound is characterized by the presence of a cyclopropane ring attached to an oxane (tetrahydropyran) ring and an aldehyde functional group. It is a versatile intermediate used in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Oxan-2-yl)cyclopropane-1-carbaldehyde can be synthesized through several methodsThe reaction conditions typically include the use of a cyclopropanation reagent such as diazomethane or a similar carbene precursor, along with a suitable catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(Oxan-2-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Oxan-2-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a building block for the development of bioactive compounds and probes.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Oxan-2-yl)cyclopropane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group can act as an electrophile, participating in nucleophilic addition and substitution reactions. The cyclopropane and oxane rings provide structural rigidity and influence the compound’s reactivity .

Comparison with Similar Compounds

Uniqueness: 1-(Oxan-2-yl)cyclopropane-1-carbaldehyde is unique due to the combination of the cyclopropane ring, oxane ring, and aldehyde functional group. This unique structure imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

1-(oxan-2-yl)cyclopropane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-7-9(4-5-9)8-3-1-2-6-11-8/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPREXPRSCLDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C2(CC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172549-99-2
Record name 1-(oxan-2-yl)cyclopropane-1-carbaldehyde
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